Ethyl 6-((tert-butoxycarbonyl)amino)benzofuran-3-carboxylate
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Overview
Description
Ethyl 6-((tert-butoxycarbonyl)amino)benzofuran-3-carboxylate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a tert-butoxycarbonyl (Boc) protected amino group at the 6-position of the benzofuran ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-((tert-butoxycarbonyl)amino)benzofuran-3-carboxylate typically involves multiple steps
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with suitable reagents.
Introduction of Ethyl Ester Group: The ethyl ester group can be introduced via esterification reactions using ethyl alcohol and appropriate catalysts.
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-((tert-butoxycarbonyl)amino)benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group or the ethyl ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 6-((tert-butoxycarbonyl)amino)benzofuran-3-carboxylate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 6-((tert-butoxycarbonyl)amino)benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-amino-3-benzofurancarboxylate: Lacks the Boc protection on the amino group.
Methyl 6-((tert-butoxycarbonyl)amino)benzofuran-3-carboxylate: Contains a methyl ester instead of an ethyl ester group.
Ethyl 6-((tert-butoxycarbonyl)amino)benzothiophene-3-carboxylate: Contains a benzothiophene core instead of a benzofuran core.
Uniqueness
This compound is unique due to the combination of its Boc-protected amino group and ethyl ester group on the benzofuran core. This specific structure allows for selective reactions and applications in various fields of research and industry.
Properties
Molecular Formula |
C16H19NO5 |
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Molecular Weight |
305.32 g/mol |
IUPAC Name |
ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C16H19NO5/c1-5-20-14(18)12-9-21-13-8-10(6-7-11(12)13)17-15(19)22-16(2,3)4/h6-9H,5H2,1-4H3,(H,17,19) |
InChI Key |
SBKUURKPWRZSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC2=C1C=CC(=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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